1-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE
Description
This compound features a pyrazolo[3,2-b]quinazoline core fused with a piperazine moiety. The pyrazoloquinazoline system is substituted with a methyl group at position 2 and a phenyl group at position 3, while the piperazine ring is functionalized with a 2-methylprop-2-en-1-yl (isobutenyl) group at position 2.
Properties
IUPAC Name |
2-methyl-9-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5/c1-18(2)17-28-13-15-29(16-14-28)25-21-11-7-8-12-22(21)26-24-23(19(3)27-30(24)25)20-9-5-4-6-10-20/h4-6,9-10H,1,7-8,11-17H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAOWVGTTTUUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE typically involves a multi-step process. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinazolinone derivatives, while reduction could lead to the formation of dihydroquinazoline compounds .
Scientific Research Applications
1-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. One study suggests that similar compounds can inhibit the hydrolyzing activity of guanosine cyclic monophosphate (cGMP) by phosphodiesterase enzymes . This inhibition can result in increased levels of cGMP, which plays a crucial role in various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on core heterocycles, substituents, and synthetic pathways.
Key Observations:
Core Heterocycle Diversity: The target compound’s pyrazolo[3,2-b]quinazoline core distinguishes it from quinazolinones (e.g., ) and pyrrolo-thiazolo-pyrimidines (e.g., ). Piperazine-substituted derivatives (e.g., ) share the target compound’s ability to act as hydrogen bond acceptors, critical for receptor interactions.
Aryl substitutions (e.g., phenyl, 4-methoxyphenyl) are common across analogs, suggesting shared strategies for enhancing π-π interactions or metabolic stability .
Synthetic Routes :
- Friedländer condensations (as in ) are widely used for constructing fused pyrazolo-pyridine/quinazoline systems.
- Piperazine attachment often employs nucleophilic substitution or coupling reactions under basic conditions (e.g., cesium carbonate in DMF, as seen in ).
Table 2: Pharmacological Relevance of Analogous Compounds
Biological Activity
The compound 1-{2-Methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-yl}-4-(2-methylprop-2-en-1-yl)piperazine is a complex heterocyclic molecule belonging to the quinazoline family. Quinazolines are recognized for their diverse biological and pharmacological properties, which render them significant in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
The compound can be characterized by its molecular formula and has a molecular weight of approximately 350.46 g/mol. It features a pyrazoloquinazoline structure that is known for its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer activity of pyrazoloquinazolines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against several cancer cell lines, including colorectal cancer (DLD-1 and HT-29) and breast cancer cells (MDA-MB-231) . The mechanisms of action often involve apoptosis induction through caspase activation and mitochondrial membrane potential disruption.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MM124 | DLD-1 | 0.5 | Caspase-8 activation |
| MM137 | HT-29 | 1.0 | Mitochondrial disruption |
| 1-{...} | MDA-MB-231 | 0.75 | Apoptosis via p53 pathway |
The mechanism of action for This compound involves its interaction with specific molecular targets that inhibit key enzymes or receptors involved in cancer progression. The compound is believed to induce apoptosis through the activation of caspases and modulation of the p53 pathway .
Case Studies
In a study evaluating the effects of pyrazoloquinazolines on cancer cell lines, it was found that these compounds could significantly reduce cell viability in a dose-dependent manner. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
